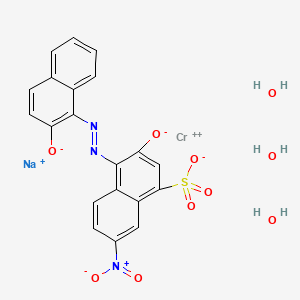

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

CAS No.: 52455-30-8

Cat. No.: VC18432975

Molecular Formula: C20H16CrN3NaO10S

Molecular Weight: 565.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52455-30-8 |

|---|---|

| Molecular Formula | C20H16CrN3NaO10S |

| Molecular Weight | 565.4 g/mol |

| IUPAC Name | sodium;chromium(2+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate;trihydrate |

| Standard InChI | InChI=1S/C20H13N3O7S.Cr.Na.3H2O/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;;/h1-10,24-25H,(H,28,29,30);;;3*1H2/q;+2;+1;;;/p-3 |

| Standard InChI Key | AMNUWPJNRKWMFK-UHFFFAOYSA-K |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].O.O.O.[Na+].[Cr+2] |

Introduction

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex organometallic compound with the molecular formula C20H16CrN3NaO10S and a molecular weight of approximately 565.41 g/mol . This compound is characterized by its intricate molecular structure, which includes a chromate ion coordinated with three water molecules and a sulfonate group derived from a nitro-substituted naphthalene azo dye.

Chemical Behavior

The synthesis of this compound typically involves the reaction of chromate ions with specific azo dye derivatives under controlled conditions to ensure stability. The compound is known for its role as a chromophore in dyeing applications, where the azo group undergoes electronic transitions upon exposure to light, allowing it to absorb specific wavelengths and impart color to substrates.

Applications and Research Findings

Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) has several applications, particularly in dyeing and as a pigment due to its vibrant color properties. The compound's interaction studies often focus on its reactivity and electronic transitions, which are analyzed using spectroscopic methods like UV-visible spectroscopy.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) | C20H16CrN3NaO10S | Chromate coordination with azo dye ligand |

| Trihydrogen bis(3-hydroxy-4-(2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(3-) | Larger molecular structure with multiple azo groups | No chromate ion |

| Sodium 7-nitro-4-(2-(hydroxyphenyl)diazenyl)naphthalene sulfonate | Simplified structure lacking chromate | Different azo structure |

| Chromium complex of 4-aminoazobenzene sulfonic acid | Variable azo structure; used in textiles | Different chromophore |

Synthesis and Analytical Techniques

The synthesis of sodium triaqua(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) requires precise control over pH, temperature, and concentration to ensure optimal yield and purity. Techniques such as UV-visible spectroscopy and chromatography are used to monitor the reaction progress and characterize the final product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume